molecular formula C112H146F8O2P2Pd2 B6289682 Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex] CAS No. 1805783-51-0

Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]

Cat. No.: B6289682
CAS No.: 1805783-51-0
M. Wt: 1951.1 g/mol
InChI Key: VFZWOCALMAXSHW-JXNOXZOESA-N
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Description

Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, also known as the AlPhos Palladium complex, is a highly specialized organometallic compound. This complex is notable for its application in various catalytic processes, particularly in cross-coupling reactions. The presence of palladium in its structure makes it a valuable catalyst in organic synthesis, facilitating the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene involves the coordination of palladium with the phosphine ligand. The reaction typically occurs under inert conditions to prevent oxidation. The phosphine ligand is first synthesized through a series of steps involving the reaction of adamantyl groups with phosphine precursors. The final step involves the coordination of the ligand with palladium in the presence of 1,5-cyclooctadiene.

Industrial Production Methods

Industrial production of this complex requires stringent control of reaction conditions to ensure high yield and purity. The process involves large-scale synthesis of the phosphine ligand followed by its coordination with palladium. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The AlPhos Palladium complex primarily undergoes catalytic reactions, including:

    Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

    Oxidative Addition: Palladium inserts into a carbon-halogen bond.

    Reductive Elimination: Formation of a new carbon-carbon bond.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses boronic acids and halides in the presence of a base.

    Heck Reaction: Involves alkenes and halides with a base.

    Sonogashira Coupling: Utilizes alkynes and halides with a copper co-catalyst.

Major Products

The major products of these reactions are typically biaryl compounds, alkenes, and substituted alkynes, which are valuable intermediates in pharmaceuticals and materials science.

Scientific Research Applications

The AlPhos Palladium complex has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: Facilitates the modification of biomolecules for studying biological processes.

    Medicine: Plays a role in the development of new drugs through its use in the synthesis of active pharmaceutical ingredients.

    Industry: Applied in the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The mechanism of action of the AlPhos Palladium complex involves several key steps:

    Oxidative Addition: The palladium complex inserts into a carbon-halogen bond, forming a palladium-halide intermediate.

    Transmetalation: The organic group from a reagent, such as a boronic acid, is transferred to the palladium center.

    Reductive Elimination: The final step involves the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)palladium(II) dichloride
  • Bis(3,5,3′,5′-dimethoxydibenzylideneacetone)palladium(0)
  • Bis(tri-tert-butylphosphine)palladium(0)

Uniqueness

The AlPhos Palladium complex is unique due to its highly sterically hindered phosphine ligand, which provides exceptional stability and selectivity in catalytic reactions. This makes it particularly effective in challenging cross-coupling reactions where other palladium complexes may fail.

Properties

IUPAC Name

bis(1-adamantyl)-[2-[3-(4-butyl-2,3,5,6-tetrafluorophenyl)-2,4,6-tri(propan-2-yl)phenyl]-6-methoxyphenyl]phosphane;(1Z,5Z)-cycloocta-1,5-diene;palladium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C52H67F4OP.C8H12.2Pd/c2*1-9-10-12-38-46(53)48(55)45(49(56)47(38)54)44-40(29(4)5)21-39(28(2)3)43(42(44)30(6)7)37-13-11-14-41(57-8)50(37)58(51-22-31-15-32(23-51)17-33(16-31)24-51)52-25-34-18-35(26-52)20-36(19-34)27-52;1-2-4-6-8-7-5-3-1;;/h2*11,13-14,21,28-36H,9-10,12,15-20,22-27H2,1-8H3;1-2,7-8H,3-6H2;;/b;;2-1-,8-7-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZWOCALMAXSHW-JXNOXZOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8)C(C)C)C(C)C)F)F.C1CC=CCCC=C1.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.CCCCC1=C(C(=C(C(=C1F)F)C2=C(C=C(C(=C2C(C)C)C3=C(C(=CC=C3)OC)P(C45CC6CC(C4)CC(C5)C6)C78CC9CC(C7)CC(C8)C9)C(C)C)C(C)C)F)F.C1/C=C\CC/C=C\C1.[Pd].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C112H146F8O2P2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1951.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 2
Reactant of Route 2
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 3
Reactant of Route 3
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 4
Reactant of Route 4
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 5
Reactant of Route 5
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]
Reactant of Route 6
Reactant of Route 6
Bis{[2-(Diadamantylphosphino)-3-methoxy-2,4,6-tri-i-propyl-3-(2,3,5,6-tetrafluoro-4-butylphenyl)-1,1-biphenyl]palladium(0)}1,5-cyclooctadiene, [AlPhos Palladium complex]

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